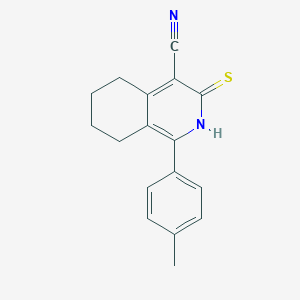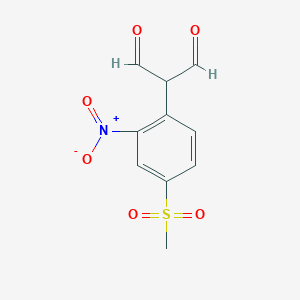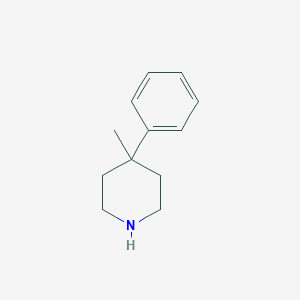
4-メチル-4-フェニルピペリジン
概要
説明
4-Methyl-4-phenylpiperidine is a chemical compound that features a piperidine ring substituted with a methyl group and a phenyl group Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
科学的研究の応用
4-Methyl-4-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
Target of Action
4-Methyl-4-phenylpiperidine is a derivative of the phenylpiperidine class of compounds . The primary targets of this class of compounds are opioid receptors, particularly the mu-opioid receptor . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
The compound interacts with its targets, the opioid receptors, by binding to them and acting as an agonist . This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission . The result is a decrease in the perception of pain .
Biochemical Pathways
The activation of opioid receptors by 4-Methyl-4-phenylpiperidine affects several biochemical pathways. Primarily, it inhibits the release of neurotransmitters such as substance P, which is involved in pain transmission . This leads to a decrease in the transmission of pain signals, thereby producing analgesic effects .
Pharmacokinetics
The pharmacokinetic properties of 4-Methyl-4-phenylpiperidine are similar to those of other phenylpiperidine derivatives. It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, and CYP2C19 . The compound’s bioavailability is 50–60% when taken orally, and this increases to 80–90% in cases of hepatic impairment . The compound is primarily excreted through the kidneys .
Result of Action
The molecular and cellular effects of 4-Methyl-4-phenylpiperidine’s action primarily involve the reduction of pain signal transmission. By binding to and activating opioid receptors, the compound inhibits the release of neurotransmitters involved in pain transmission . This results in analgesic effects, reducing the perception of pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-4-phenylpiperidine. Factors such as pH can affect the compound’s stability and solubility, potentially impacting its bioavailability . Additionally, individual factors such as the presence of liver disease can affect the compound’s metabolism and, consequently, its efficacy .
生化学分析
Cellular Effects
Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Mechanism
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Temporal Effects in Laboratory Settings
It is known that piperidine derivatives can be synthesized in a cost-effective manner .
Metabolic Pathways
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-4-phenylpiperidine can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form the piperidine ring . Another method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods: In industrial settings, the synthesis of 4-Methyl-4-phenylpiperidine often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
化学反応の分析
Types of Reactions: 4-Methyl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various piperidine derivatives.
類似化合物との比較
4-Methyl-4-phenylpiperidine can be compared with other similar compounds, such as:
4-Phenylpiperidine: Lacks the methyl group, which affects its chemical properties and applications.
Meperidine: A derivative used as an analgesic with a similar piperidine structure.
Pethidine: Another analgesic with a piperidine core, used for pain management.
Conclusion
4-Methyl-4-phenylpiperidine is a versatile compound with significant importance in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and interact with different molecular targets, making it a valuable subject of scientific research.
特性
IUPAC Name |
4-methyl-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZXPOYYJULZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388527 | |
| Record name | 4-methyl-4-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160132-91-2 | |
| Record name | 4-methyl-4-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-4-phenylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Methyl-4-phenylpiperidine of interest in the development of α1a adrenoceptor antagonists?
A1: The research focuses on developing selective α1a adrenoceptor antagonists, which are of interest for treating conditions like benign prostatic hyperplasia. The initial lead compound (1a) showed promising α1a antagonist activity but was metabolized into 4-methoxycarbonyl-4-phenylpiperidine, a μ-opioid agonist []. This opioid activity is undesirable. The study investigated replacing the 4-methoxycarbonyl-4-phenylpiperidine moiety to eliminate this unwanted side effect.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
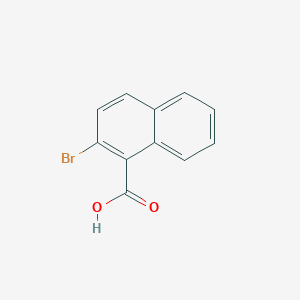
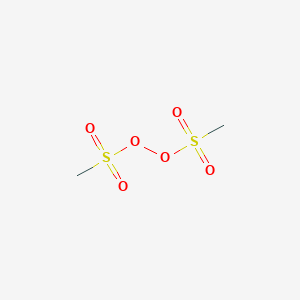
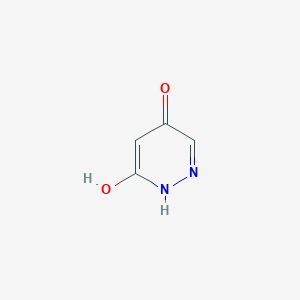
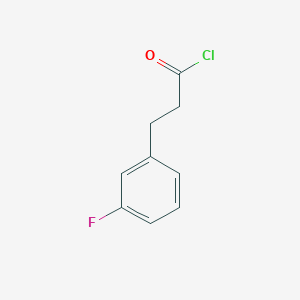
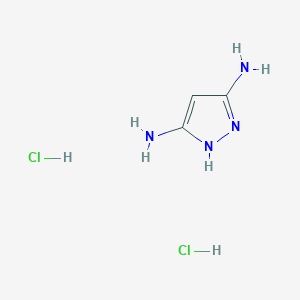
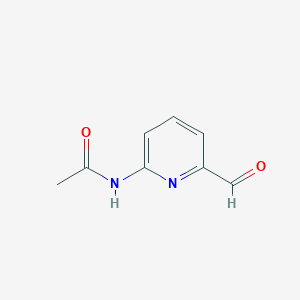


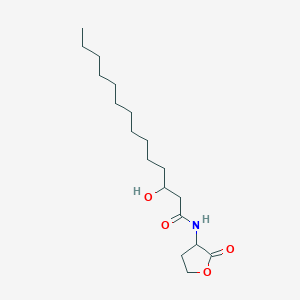
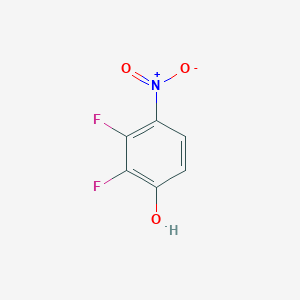

![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)
